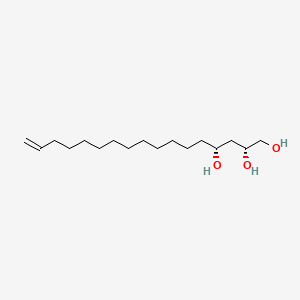
(R,R)-1,2,4-Trihydroxy-16-heptadecene
Übersicht
Beschreibung
(R,R)-1,2,4-Trihydroxy-16-heptadecene, also known as (R,R)-1,2,4-THHD, is a naturally occurring compound found in a variety of plants, fungi, and bacteria. It has a wide range of applications in the medical and scientific fields, including as an anti-inflammatory agent, an antioxidant, and an anti-cancer agent.
Wirkmechanismus
The mechanism of action of (R,R)-1,2,4-THHD is not fully understood. However, it is believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It is also believed to act as an antioxidant by scavenging reactive oxygen species and by inhibiting the production of nitric oxide. In addition, it is believed to act as an anti-cancer agent by inhibiting the growth of cancer cells and by inducing apoptosis.
Biochemische Und Physiologische Effekte
(R,R)-1,2,4-THHD has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve antioxidant status, and reduce oxidative stress. It has also been shown to reduce the levels of cholesterol and triglycerides in the blood, to improve the function of the immune system, and to reduce the risk of certain types of cancer. In addition, it has been shown to have a positive effect on the cardiovascular system and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (R,R)-1,2,4-THHD in laboratory experiments is that it is a naturally occurring compound, making it easy to obtain and use in experiments. In addition, it is relatively stable and does not require complex synthesis methods. However, there are some limitations to using this compound in laboratory experiments, such as the fact that it is not water soluble and can be difficult to work with in aqueous solutions.
Zukünftige Richtungen
The potential future directions for (R,R)-1,2,4-THHD are numerous. Further research is needed to better understand its mechanism of action and to identify potential therapeutic targets. In addition, further research is needed to explore its potential to act as an antioxidant, an anti-cancer agent, and a neuroprotective agent. Finally, further research is needed to explore its potential to modulate the immune system and to improve cognitive function.
Wissenschaftliche Forschungsanwendungen
(R,R)-1,2,4-THHD has a wide range of applications in the medical and scientific fields. It has been studied as an anti-inflammatory agent, an antioxidant, and an anti-cancer agent. In addition, it has been studied for its potential to act as a neuroprotective agent, a cardioprotective agent, and a hepatoprotective agent. It has also been studied for its potential to modulate the immune system and for its potential to act as an antioxidant in the skin.
Eigenschaften
IUPAC Name |
(2R,4R)-heptadec-16-ene-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEHQWFIOMAGBM-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCC(CC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCCCCCCC[C@H](C[C@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-1,2,4-Trihydroxy-16-heptadecene | |
CAS RN |
24607-08-7 | |
| Record name | 16-Heptadecene-1,2,4-triol, (2R,4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024607087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-HEPTADECENE-1,2,4-TRIOL, (2R,4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0760NA8RR0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)


![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)
